N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C18H16N6O3S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O3S/c1-27-12-4-2-11(3-5-12)8-14-20-18(23-22-14)21-15(25)9-24-10-19-16-13(17(24)26)6-7-28-16/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23,25) |
InChI Key |
MNIAIEKJCKFSHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-triazole ring, followed by the introduction of the methoxybenzyl group. The thienopyrimidine moiety is then synthesized and coupled with the triazole intermediate. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the oxo group to a hydroxyl group.
Substitution: The triazole and thienopyrimidine rings can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde, while reduction of the oxo group in the thienopyrimidine moiety can produce a hydroxyl derivative.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-negative and Gram-positive bacteria. For instance, studies have shown activity against Escherichia coli and Klebsiella pneumoniae, indicating potential for development as an antibacterial agent .
Antifungal Properties
The compound has also been investigated for its antifungal activity. In vitro assays have revealed effectiveness against various fungal strains, suggesting its potential role in treating fungal infections .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives, including this compound. It has been shown to inhibit the proliferation of cancer cells in various types of cancers, including breast and lung cancer cell lines. The mechanism involves inducing apoptosis and interfering with cell cycle progression .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and thienopyrimidine rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its bioactive properties.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
- Lipophilicity : The 4-methoxybenzyl group in the target compound increases logP compared to the 4-chlorobenzyl group in the analogue, suggesting better blood-brain barrier penetration.
- Bioactivity: The thienopyrimidinone’s aromatic system may confer stronger affinity for kinase ATP pockets than the pyridinyl group, which is less π-rich.
Research Findings and Limitations
- Crystallographic Tools : Software like ORTEP-3 and WinGX (–2) are critical for resolving such compounds’ 3D structures, but the provided evidence lacks specific crystallographic data for direct comparisons .
- Biological Data Gap: No pharmacological studies for the target compound are cited in the evidence.
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring , a thienopyrimidine moiety , and a methoxybenzyl group , which contribute to its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Structural Characteristics
- Molecular Formula : C₁₈H₁₆N₆O₃S
- Molecular Weight : 396.4 g/mol
- CAS Number : 1630826-75-3
- Key Functional Groups :
- Triazole ring
- Thienopyrimidine structure
- Methoxybenzyl substituent
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₆O₃S |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1630826-75-3 |
Anticancer Properties
Recent studies have indicated that compounds containing triazole and thienopyrimidine moieties exhibit significant anticancer activities. For instance, derivatives of these compounds have been tested against various cancer cell lines, demonstrating promising results.
Case Study: Antitumor Activity
A study conducted by the National Cancer Institute evaluated the antitumor activity of several triazole derivatives, including those similar to this compound. The findings revealed:
- Cell Lines Tested : Leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
- Methodology : The sulforhodamine B (SRB) assay was employed to assess cell viability.
Results indicated that certain derivatives exhibited high levels of cytotoxicity against multiple tumor types, suggesting their potential as effective anticancer agents .
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interactions : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, compounds with triazole structures are known for their antimicrobial effects. Research has shown that triazoles can inhibit the growth of various bacterial and fungal strains by disrupting their cellular processes.
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves multi-step reactions, including heterocyclic ring formation (e.g., thieno[2,3-d]pyrimidinone core) and subsequent functionalization. Critical steps include:
- Cyclocondensation : Formation of the thieno[2,3-d]pyrimidin-4-one scaffold via acid-catalyzed cyclization of thiourea derivatives with α,β-unsaturated ketones .
- Acetamide Coupling : Reaction of the triazole intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization Factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C to avoid decomposition), and stoichiometric ratios (excess chloroacetamide ensures complete coupling) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and thienopyrimidinone moieties. For example, the methoxybenzyl proton signals appear as a singlet at δ 3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 464.1234) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer : Preliminary studies focus on kinase inhibition and apoptosis induction.
- Kinase Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) reveals dose-dependent apoptosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and positive controls (e.g., doxorubicin) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Structural Confirmation : Single-crystal X-ray diffraction ensures no polymorphic variations affect bioactivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamide) to improve solubility without compromising target binding .
- Pro-drug Design : Mask the acetamide group with enzymatically cleavable esters to enhance oral bioavailability .
- Microsomal Stability Testing : Use liver microsomes (human/rat) to assess metabolic half-life and guide dosing regimens .
Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding modes to EGFR (PDB: 1M17). Key interactions include hydrogen bonding between the triazole nitrogen and Lys721 .
- QSAR Models : CoMFA/CoMSIA analyze substituent effects on IC₅₀. For example, electron-withdrawing groups on the methoxybenzyl ring enhance potency .
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Process Chemistry : Replace DMF with recyclable solvents (e.g., 2-MeTHF) and optimize catalyst loading (e.g., 0.5 mol% Pd(OAc)₂ for Suzuki couplings) .
- Continuous Flow Systems : Improve heat transfer and reduce side reactions during exothermic steps (e.g., cyclocondensation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
